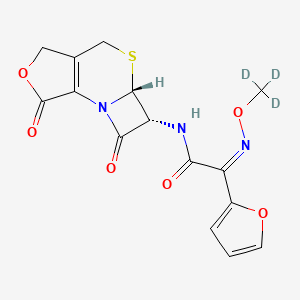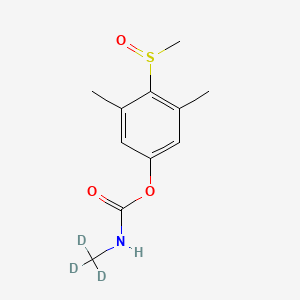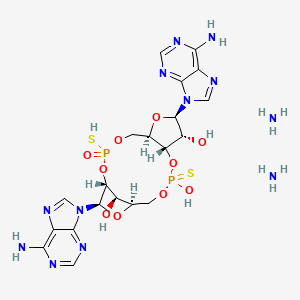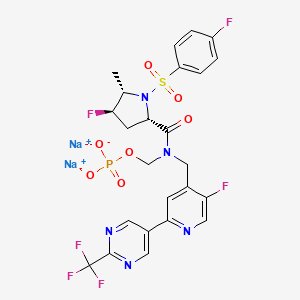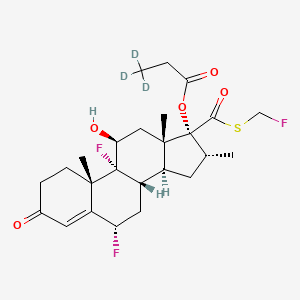
1,2-Dihydro fluticasone propionate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro fluticasone propionate-d3 is a deuterated analog of fluticasone propionate, a synthetic glucocorticoid. This compound is primarily used in analytical testing to detect, identify, and measure pharmaceutical impurities . It is a valuable tool in pharmaceutical research and development, ensuring the quality and safety of medicines.
Preparation Methods
The synthesis of 1,2-dihydro fluticasone propionate-d3 involves several steps, including haloform reaction and fluorodecarboxylation with silver nitrate and selectfluor . These reactions are conducted under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using these reactions, with safety assessments to ensure the process is environmentally friendly and suitable for industrialization .
Chemical Reactions Analysis
1,2-Dihydro fluticasone propionate-d3 undergoes various chemical reactions, including:
Oxidation: Using reagents like sodium hypochlorite (NaClO) under controlled temperatures.
Fluorodecarboxylation: Involving silver nitrate and selectfluor, conducted at temperatures around 45-47°C.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation with NaClO can lead to the formation of intermediate compounds that are further processed to yield the final product .
Scientific Research Applications
1,2-Dihydro fluticasone propionate-d3 is extensively used in scientific research, particularly in:
Pharmaceutical Analysis: To detect, identify, and measure impurities in drug formulations.
Analytical Testing: Used in early formulation feasibility studies, degradation impurity detection, and method validation.
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound in research and development.
Mechanism of Action
The mechanism of action of 1,2-dihydro fluticasone propionate-d3 is similar to that of fluticasone propionate. It works by activating glucocorticoid receptors, which in turn inhibit the synthesis of inflammatory mediators such as prostaglandins and leukotrienes . This action reduces inflammation and provides therapeutic effects in conditions like asthma and allergic rhinitis .
Comparison with Similar Compounds
1,2-Dihydro fluticasone propionate-d3 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart, fluticasone propionate . Similar compounds include:
Fluticasone Propionate: A non-deuterated analog used in various inflammatory conditions.
Fluticasone Furoate: Another glucocorticoid with similar applications but different pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their stability, metabolic pathways, and specific applications.
Properties
Molecular Formula |
C25H33F3O5S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI Key |
JPFBGPYMGJGHGN-GGMSSNLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



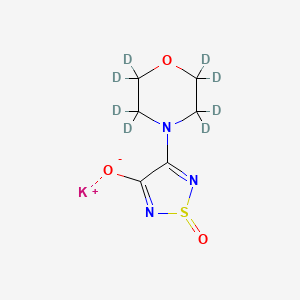
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
